1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea
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Description
1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea, also known as PF-04937319, is a novel and potent small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Dysregulation of GSK-3 has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. PF-04937319 has shown promising results in preclinical studies and is being evaluated as a potential therapeutic agent for these and other diseases.
Scientific Research Applications
Central Nervous System Agents
- Ureas with pyrrolidinylidene groups demonstrate anxiolytic activity and muscle-relaxant properties, potentially due to their action on the central nervous system (Rasmussen et al., 1978).
PI3 Kinase Inhibitor Synthesis
- Stereospecific synthesis of urea derivatives has been explored for creating active metabolites of potent PI3 kinase inhibitors (Chen et al., 2010).
Hydrogel Formation
- Urea compounds can form hydrogels in acidic environments, with the physical properties of these gels being influenced by the identity of the anion (Lloyd & Steed, 2011).
Polymer Characterization
- Urea compounds are used in methods to characterize hydroxyl functional groups in polymers containing trace water (Moghimi et al., 2013).
Neuropeptide Y5 Receptor Antagonists
- Trisubstituted phenyl urea derivatives have been synthesized as antagonists for the neuropeptide Y5 receptor, showing significant potential in therapeutic applications (Fotsch et al., 2001).
Luminescence of Carbon Dots
- Urea derivatives play a role in the luminescence phenomena of carbon dots derived from citric acid, aiding in the elucidation of their molecular structure (Kasprzyk et al., 2018).
CCR3 Antagonists
- Pyrrolidinyl phenylurea derivatives have been identified as potent and orally active CCR3 antagonists, indicating potential in treating allergic diseases (Nitta et al., 2012).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-19-10-4-7-13(19)14(20)8-9-17-15(21)18-12-6-3-2-5-11(12)16/h2-7,10,14,20H,8-9H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKWHNCRBWCDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NC2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea |
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